Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate
Description
Structural Elucidation of Methyl 3-Iodoimidazo[1,2-a]pyridine-6-carboxylate
IUPAC Nomenclature and Molecular Formula Analysis
This compound is systematically named to reflect its bicyclic heterocyclic framework and substituents. The parent structure, imidazo[1,2-a]pyridine, consists of a pyridine ring fused to an imidazole ring at the 1,2-positions. The numbering begins with the pyridine nitrogen as position 1, followed by the imidazole nitrogen as position 2, with the remaining positions assigned sequentially.
The substituents are located at positions 3 and 6:
- 3-Iodo : A halogen atom (iodine) is attached to the imidazole ring at position 3.
- 6-Carboxylate Methyl Ester : A methoxycarbonyl group (-O-CO-OCH₃) is bonded to the pyridine ring at position 6.
The molecular formula C₉H₇IN₂O₂ corresponds to a molecular weight of 302.07 g/mol , as confirmed by mass spectrometry and elemental analysis. The iodine atom contributes significantly to the compound’s mass, while the methyl ester enhances solubility in organic solvents.
| Property | Value/Description | Source |
|---|---|---|
| IUPAC Name | This compound | |
| Molecular Formula | C₉H₇IN₂O₂ | |
| Molecular Weight | 302.07 g/mol | |
| CAS Number | 460087-82-5 |
Positional Isomerism
The 3-iodo substitution distinguishes this compound from positional isomers such as methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate (CAS: 76849603). The iodine’s placement at position 3 introduces unique electronic and steric effects compared to isomers with iodine at positions 6 or 8.
Crystallographic Characterization and X-ray Diffraction Studies
While direct X-ray crystallography data for this compound are not publicly available, related imidazo[1,2-a]pyridine derivatives provide insights into its likely structural features.
Key Structural Features
- Planar Heterocyclic Core : The imidazo[1,2-a]pyridine ring system is typically planar due to conjugation between the pyridine and imidazole rings. Bond lengths for C–N and C–C bonds range between 1.34–1.38 Å , consistent with aromatic systems.
- Dihedral Angles : The angle between the pyridine and imidazole rings is minimal (e.g., 2.90–4.91° in analogous compounds), indicating a near-coplanar arrangement.
- Substituent Orientation :
Crystal Packing Interactions
In related derivatives, intermolecular interactions include:
Electronic Structure and Resonance Stabilization Mechanisms
The electronic properties of this compound are governed by the interplay between the iodine substituent and the heterocyclic framework.
Electron-Withdrawing Effects of Iodine
Iodine at position 3 acts as a strong electron-withdrawing group (EWG) due to its electronegativity and inductive effects. This deactivates the imidazole ring, reducing electron density at adjacent positions. However, iodine’s lone pairs can participate in resonance, partially offsetting this effect.
Resonance Stabilization in the Imidazo[1,2-a]pyridine Ring
The conjugated π-system allows delocalization of electrons across the bicyclic structure:
- Imidazole Ring : Resonance between N–C and C–N bonds stabilizes the ring.
- Pyridine Ring : Electron-withdrawing effects from the methyl ester at position 6 further polarize the ring, enhancing electrophilicity at specific sites.
Comparative Reactivity
| Substituent | Position | Electronic Effect | Impact on Reactivity |
|---|---|---|---|
| Iodine | 3 | Strong EWG | Facilitates cross-coupling (e.g., Suzuki-Miyaura) |
| Methyl Ester | 6 | Mild EWG via carbonyl | Stabilizes intermediates in nucleophilic reactions |
Comparative Analysis with Related Imidazo[1,2-a]pyridine Derivatives
Structural and Electronic Contrasts
| Compound | Position of Iodine | Molecular Formula | Key Differences from Target Compound |
|---|---|---|---|
| Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate | 6 | C₉H₇IN₂O₂ | Iodine at pyridine ring vs. imidazole ring; altered regioselectivity in reactions |
| Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate | 3 | C₁₁H₁₁IN₂O₂ | Additional methyl group at position 7; increased steric bulk |
| 8-Iodo-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester | 8 | C₉H₇IN₂O₂ | Iodine at pyridine ring position 8; distinct packing interactions |
Reactivity Trends
- Cross-Coupling Reactions : The 3-iodo position is more reactive than the 6- or 8-iodo positions due to proximity to the electron-deficient imidazole ring, enabling efficient Suzuki-Miyaura couplings.
- Nucleophilic Substitution : The methyl ester at position 6 may undergo hydrolysis under acidic/basic conditions, forming the corresponding carboxylic acid.
Properties
IUPAC Name |
methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)6-2-3-8-11-4-7(10)12(8)5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMNUWULLKLFNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=NC=C2I)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585921 | |
| Record name | Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460087-82-5 | |
| Record name | Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 3-IODOIMIDAZO[1,2-A]PYRIDINE-6-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of Methyl Imidazo[1,2-a]pyridine-6-carboxylate Core
The core structure, methyl imidazo[1,2-a]pyridine-6-carboxylate, can be synthesized by esterification of imidazo[1,2-a]pyridine-6-carboxylic acid. A typical method involves:
- Reacting imidazo[1,2-a]pyridine-6-carboxylic acid with methyl iodide in the presence of a base such as cesium carbonate in N,N-dimethylformamide (DMF).
- The reaction is carried out at ambient temperature overnight.
- Workup includes extraction with ethyl acetate, washing with saturated sodium bicarbonate and 1N HCl, drying over magnesium sulfate, and evaporation to yield the methyl ester with a reported yield of approximately 39%.
| Parameter | Details |
|---|---|
| Starting material | Imidazo[1,2-a]pyridine-6-carboxylic acid |
| Reagents | Methyl iodide, cesium carbonate |
| Solvent | N,N-dimethylformamide (DMF) |
| Temperature | Ambient |
| Reaction time | Overnight |
| Workup | Extraction, washing, drying, evaporation |
| Yield | ~39% |
Iodination at the 3-Position
The iodination step is critical and typically involves electrophilic substitution on the imidazo[1,2-a]pyridine ring. The common approach includes:
- Starting from the methyl imidazo[1,2-a]pyridine-6-carboxylate or related derivatives.
- Using iodine or iodine-containing reagents under controlled conditions to selectively introduce iodine at the 3-position.
- The reaction may be facilitated by catalysts or specific solvents to improve regioselectivity and yield.
One reported method involves:
- Treating the imidazo[1,2-a]pyridine derivative with iodine in the presence of a catalyst such as 1-butyl-3-methylimidazolium tetrafluoroborate ionic liquid under ultrasound irradiation.
- This method allows milder reaction conditions, shorter reaction times, and improved yields compared to traditional high-temperature methods.
| Parameter | Details |
|---|---|
| Starting material | Methyl imidazo[1,2-a]pyridine-6-carboxylate or precursor |
| Iodinating agent | Iodine (I2) |
| Catalyst | Ionic liquid [BMIM]BF4 (1-butyl-3-methylimidazolium tetrafluoroborate) |
| Reaction conditions | Ultrasound irradiation, ~35°C, 2.5 hours |
| Post-treatment | Aqueous base treatment |
| Yield | Improved yields over traditional methods |
This ultrasound-assisted iodination method represents an advancement in the synthesis of iodinated imidazo[1,2-a]pyridines, offering operational simplicity and environmental benefits.
Alternative Synthetic Routes and Modifications
Other synthetic routes reported in the literature include:
- Cyclization reactions starting from 2-aminopyridines and α-haloketones or aldehydes to form the imidazo[1,2-a]pyridine core, followed by iodination and esterification steps.
- Suzuki–Miyaura cross-coupling reactions to introduce various substituents on the imidazo[1,2-a]pyridine ring, which can be adapted to install the iodine substituent at the 3-position before or after esterification.
- One-pot synthesis methods using acetophenone and 2-aminopyridine in the presence of iodine and ionic liquids under ultrasound irradiation, which streamline the process and improve yields.
Summary Table of Preparation Methods
Research Findings and Optimization Notes
- The choice of base and solvent critically affects the esterification yield; cesium carbonate in DMF is effective for methyl ester formation.
- Ultrasound-assisted iodination with ionic liquids reduces reaction time and temperature, enhancing selectivity and yield compared to conventional heating methods.
- One-pot methods combining cyclization and iodination steps reduce purification steps and improve overall efficiency.
- The iodine substituent at the 3-position is key for biological activity, so regioselective iodination methods are preferred to avoid side reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azidoimidazo[1,2-a]pyridine-6-carboxylate .
Scientific Research Applications
Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate is a compound of significant interest in various scientific fields, particularly in medicinal chemistry, biological research, and material science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and infectious diseases. Its derivatives have shown potential as dual inhibitors of key signaling pathways involved in tumor growth.
Case Study: Dual Inhibition of the PI3K/Akt/mTOR Pathway
A recent study highlighted its role in developing dual inhibitors that target the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. The synthesized compounds demonstrated excellent kinase selectivity and cellular growth inhibition, indicating their potential as therapeutic agents for cancer treatment .
Biological Research
The compound is utilized to investigate biological pathways and mechanisms underlying various diseases. Its derivatives are employed in studies aimed at understanding molecular interactions and cellular responses.
Example: Mechanistic Studies
Research has shown that derivatives of this compound can effectively inhibit specific biological pathways, aiding researchers in elucidating disease mechanisms at the molecular level .
Material Science
In material science, this compound is explored for its ability to enhance the properties of new materials. Its incorporation into polymer matrices can improve conductivity and stability, which are essential for developing advanced electronic devices.
Agrochemicals
The compound has applications in formulating agrochemicals. It contributes to developing more effective pesticides and herbicides, thereby improving agricultural productivity.
Diagnostic Tools
Research is ongoing to explore the use of this compound in diagnostic assays. Its derivatives are being investigated for their ability to detect specific biomolecules, potentially leading to earlier disease diagnosis .
Table 1: Synthesis Methods and Yields
| Synthesis Method | Yield (%) | Reference |
|---|---|---|
| Ultrasound-assisted iodination | 80 | |
| Microwave-assisted reactions | Good yields (varies) | |
| Palladium-catalyzed reactions | Varied |
Table 2: Applications Overview
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Key intermediate for drugs targeting cancer and infectious diseases |
| Biological Research | Investigating disease mechanisms at a molecular level |
| Material Science | Enhancing properties of materials for electronic applications |
| Agrochemicals | Development of effective pesticides and herbicides |
| Diagnostic Tools | Tools for biomolecule detection aiding early disease diagnosis |
Mechanism of Action
The mechanism of action of Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific derivative being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Halogenated Derivatives
Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate
- Molecular Weight : 255.07 g/mol (vs. 302.07 for the iodo analog) .
- Hazards : Classified as harmful by inhalation, skin contact, and ingestion, highlighting differences in toxicity profiles compared to the iodo derivative .
- Reactivity : Bromine, being smaller and less polarizable than iodine, may exhibit slower reaction kinetics in metal-catalyzed couplings .
Methyl 3-Chloroimidazo[1,2-a]pyridine-6-carboxylate Derivatives
- Structural Impact: The bulky 3-chlorophenylmethyl group may sterically hinder interactions with target proteins compared to the smaller iodine atom .
Positional Isomerism and Substituent Placement
Methyl 3-Iodoimidazo[1,2-a]pyridine-7-carboxylate
- Molecular Formula : C₉H₇IN₂O₂ (same as the 6-carboxylate isomer) .
- Key Difference: The ester group at position 7 (vs.
Methyl 2-Phenylimidazo[1,2-a]pyridine-6-carboxylate
Functional Group Modifications
Methyl 6-Aminoimidazo[1,2-a]pyridine-3-carboxylate
- Molecular Weight: 191.19 g/mol (lighter due to the amino group replacing iodine) .
- Solubility: The electron-donating amino group likely improves aqueous solubility compared to the hydrophobic iodo substituent .
Fluorinated Derivatives (e.g., Trifluoromethyl/Trifluoromethoxy Substituents)
Data Tables
Table 1: Comparative Analysis of Key Compounds
Biological Activity
Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and significant biological activity. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications in drug development.
Structural Characteristics
This compound has the molecular formula and a molecular weight of approximately 302.07 g/mol. Its structure includes a fused imidazo-pyridine framework with an iodine atom at the 3-position, which enhances its reactivity and biological profile compared to related compounds. The melting point of this compound ranges from 188 to 191 °C, indicating its solid-state stability under standard conditions .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Compounds within the imidazo-pyridine class are often associated with the inhibition of bacterial growth, potentially through interference with cellular processes or enzyme functions .
Anticancer Activity
A significant area of interest is the compound's cytotoxic effects against cancer cell lines. For instance, studies have shown that derivatives of imidazo[1,2-a]pyridine can inhibit protein geranylgeranylation, a process critical for cancer cell viability. In a cytotoxicity assay using the HeLa cervical carcinoma cell line, several analogs demonstrated IC50 values below 150 μM, indicating strong anticancer potential .
Table 1: Cytotoxicity Data for this compound Derivatives
| Compound | IC50 (μM) | Activity |
|---|---|---|
| 1a | <150 | Highly cytotoxic |
| 1d | <150 | Highly cytotoxic |
| 1l | <150 | Highly cytotoxic |
| Other analogs | 386 - 735 | Moderate cytotoxicity |
The mechanism by which this compound exerts its biological effects is thought to involve interactions with various enzymes and receptors. Preliminary studies suggest that it may bind to specific kinases and modulate their activity, influencing cellular signaling pathways crucial for proliferation and survival . Techniques such as surface plasmon resonance have been proposed for further investigation into these interactions.
Case Studies
In one notable study, researchers synthesized a series of imidazo[1,2-a]pyridine derivatives to evaluate their activity against Rab geranylgeranyl transferase (RGGT), an enzyme implicated in cancer progression. The study revealed that modifications at the C6 position significantly impacted the compounds' inhibitory effects on RGGT activity . The most active compounds disrupted Rab11A prenylation in HeLa cells, suggesting a targeted approach for anticancer drug development.
Applications in Medicinal Chemistry
This compound serves as a versatile building block in medicinal chemistry. Its unique structure allows for the development of novel pharmaceuticals targeting various diseases, particularly those involving microbial infections and cancers. Additionally, it can be utilized as a biochemical tool in proteomics research to study protein interactions and functions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
